molecular formula C13H11BrF3N3O B213879 N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213879
M. Wt: 362.14 g/mol
InChI Key: GFKATEXCJKVBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as BTF, and it has been found to have numerous applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of BTF is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. For example, in cancer cells, BTF has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
BTF has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to have anxiolytic and antidepressant effects. In cancer cells, BTF has been shown to induce apoptosis (cell death) and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTF is its versatility. It can be used in a wide range of applications, from medicine to agriculture to materials science. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of BTF is its potential toxicity. It has been shown to be toxic to some types of cells at high concentrations, which could limit its use in certain applications.

Future Directions

There are numerous future directions for research on BTF. In medicine, it could be further studied for its potential as an anti-inflammatory and analgesic agent. It could also be developed as a cancer therapy, either alone or in combination with other drugs. In agriculture, it could be used to develop more selective and effective herbicides. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties, such as conductivity or magnetism. Overall, BTF is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of BTF involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that is purified by recrystallization.

Scientific Research Applications

BTF has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, BTF has been used as a herbicide, as it can selectively target specific weeds without harming crops. In materials science, BTF has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C13H11BrF3N3O

Molecular Weight

362.14 g/mol

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11BrF3N3O/c1-7-5-11(20(2)19-7)12(21)18-10-4-3-8(14)6-9(10)13(15,16)17/h3-6H,1-2H3,(H,18,21)

InChI Key

GFKATEXCJKVBFY-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)C

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)C

Origin of Product

United States

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